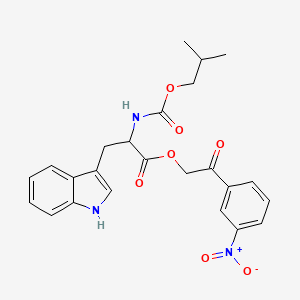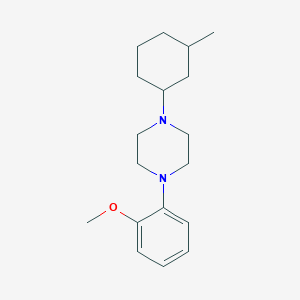
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in recent years due to its potential application in scientific research. MeOPP has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biological processes.
作用機序
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to serotonin and dopamine transporters, as well as certain ion channels, which could explain its effects on neuronal activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes involved in the metabolism of neurotransmitters. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has also been shown to have analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's unique mechanism of action and high affinity for certain biological targets make it a valuable tool for studying neuronal activity and neurotransmitter systems. However, its potency and potential toxicity must be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for research involving 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's effects on different disease models, such as Parkinson's disease and epilepsy. Finally, the use of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine in combination with other compounds could lead to the development of novel therapeutics for various neurological disorders.
合成法
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 3-methylcyclohexylamine, followed by cyclization and reduction steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been used in various scientific studies to investigate its effects on different biological systems. One study found that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has a high affinity for the serotonin transporter, which could have implications for the treatment of depression and anxiety disorders. Another study showed that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can modulate the activity of certain ion channels, making it a potential tool for studying neuronal excitability.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15-6-5-7-16(14-15)19-10-12-20(13-11-19)17-8-3-4-9-18(17)21-2/h3-4,8-9,15-16H,5-7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQVZPPPLLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

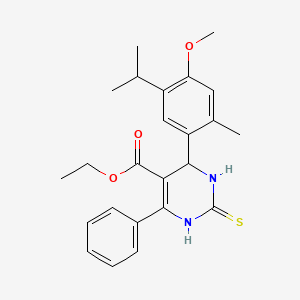
![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)
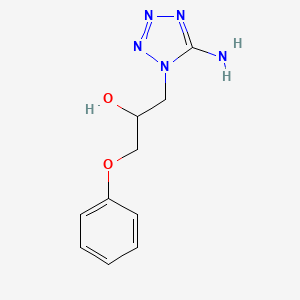
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
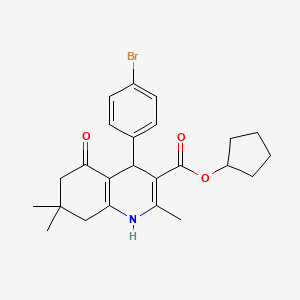
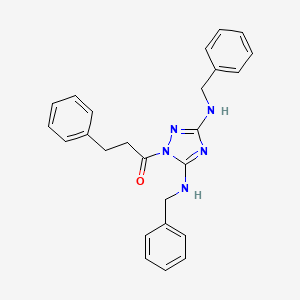
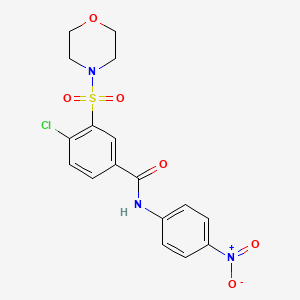
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)
![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)
![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

